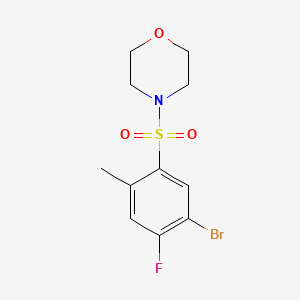

4-((5-Bromo-4-fluoro-2-methylphenyl)sulfonyl)morpholine

Description

4-((5-Bromo-4-fluoro-2-methylphenyl)sulfonyl)morpholine is a sulfonamide derivative characterized by a morpholine ring linked to a substituted phenyl group via a sulfonyl bridge. The phenyl ring features bromo (5-position), fluoro (4-position), and methyl (2-position) substituents.

Properties

IUPAC Name |

4-(5-bromo-4-fluoro-2-methylphenyl)sulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO3S/c1-8-6-10(13)9(12)7-11(8)18(15,16)14-2-4-17-5-3-14/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDOJMFLJBYRZQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)N2CCOCC2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Synthesis

The core phenyl ring bearing the bromine, fluorine, and methyl groups is synthesized via electrophilic aromatic substitution or directed ortho/para substitution strategies. The following methods are commonly employed:

- Electrophilic substitution of methylbenzene derivatives with brominating and fluorinating agents under controlled conditions.

- Use of selective halogenation techniques to introduce bromine and fluorine at specific positions.

Sulfonation Process

The phenyl precursor undergoes sulfonation using chlorosulfonic acid or sulfur trioxide, producing the corresponding sulfonic acid, which is then converted to sulfonyl chloride:

Phenyl derivative + chlorosulfonic acid → phenyl sulfonic acid

Phenyl sulfonic acid + SOCl₂ → phenyl sulfonyl chloride

- Temperature: 0–5°C during sulfonation to control regioselectivity.

- Solvent: Anhydrous dichloromethane or chloroform.

- Work-up: Aqueous quenching, extraction, and purification via recrystallization or chromatography.

Data Table: Sulfonyl Chloride Synthesis

| Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Chlorosulfonic acid | Dichloromethane | 0–5°C | 75–85% | Controlled addition to phenyl derivative |

| 2 | SOCl₂ | None (reflux) | Reflux | 80–90% | Conversion to sulfonyl chloride |

Coupling with Morpholine

Nucleophilic Substitution

The sulfonyl chloride reacts with morpholine to form the sulfonamide:

Phenyl sulfonyl chloride + morpholine → 4-((5-bromo-4-fluoro-2-methylphenyl)sulfonyl)morpholine

- Base: N,N-Diisopropylethylamine (DIPEA) or triethylamine to scavenge HCl.

- Solvent: Anhydrous acetonitrile or dichloromethane.

- Temperature: 0°C to room temperature.

- Time: 12–24 hours with stirring.

Reaction Procedure

- Dissolve the phenyl sulfonyl chloride in dry solvent.

- Add morpholine and base under inert atmosphere.

- Stir at controlled temperature until completion (monitored by TLC or NMR).

- Work-up involves aqueous extraction, drying, and purification via chromatography.

Data Table: Sulfonamide Formation

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| 3 | Morpholine + DIPEA | Acetonitrile | 0°C to RT | 12–14 h | 65–85% | Purity confirmed by NMR |

Alternative Synthetic Routes

Recent research suggests alternative approaches such as electrochemical sulfonylation or direct sulfonylation using sulfur dioxide (SO₂) under controlled conditions, which can improve yields and selectivity.

Electrochemical Sulfonylation

- Utilizes boron-doped diamond electrodes.

- Involves electrochemical oxidation of sulfur dioxide in the presence of phenyl precursors.

- Suitable for complex substitution patterns and environmentally friendly.

SO₂ Insertion Method

- SO₂ gas is bubbled through a solution of the phenyl precursor and morpholine.

- Requires careful control of SO₂ concentration and reaction parameters to prevent over-sulfonylation.

Data Summary and Comparative Analysis

| Method | Reagents | Conditions | Advantages | Drawbacks |

|---|---|---|---|---|

| Classical sulfonyl chloride route | Chlorosulfonic acid + SOCl₂ | Low temperature, inert atmosphere | High yield, well-established | Uses hazardous reagents, requires purification |

| Electrochemical sulfonylation | SO₂, electrochemical cell | Ambient temperature, electrochemical setup | Environmentally friendly, selective | Requires specialized equipment |

| SO₂ bubbling | SO₂ gas, amine, phenyl precursor | Controlled SO₂ flow, inert atmosphere | Direct, scalable | Handling toxic SO₂ gas |

Research Findings and Optimization

Recent studies highlight the importance of:

- Controlling SO₂ concentration to prevent over-sulfonylation.

- Temperature regulation during sulfonation to achieve regioselectivity.

- Choice of solvent (MeCN, HFIP) to influence solubility and reaction rate.

- Use of electrochemical methods to reduce hazardous reagents and improve environmental footprint.

Chemical Reactions Analysis

Types of Reactions: 4-((5-Bromo-4-fluoro-2-methylphenyl)sulfonyl)morpholine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The sulfonyl group can be involved in oxidation-reduction reactions under specific conditions.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products:

Substitution Products: Compounds with different substituents replacing the bromine or fluorine atoms.

Oxidation Products: Sulfone derivatives.

Coupling Products: Biaryl compounds with extended conjugation.

Scientific Research Applications

4-((5-Bromo-4-fluoro-2-methylphenyl)sulfonyl)morpholine is utilized in various fields of scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-((5-Bromo-4-fluoro-2-methylphenyl)sulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The bromine and fluorine atoms can enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs differ in substituent type, position, and electronic effects:

Key Observations :

Physicochemical Properties

Melting points, yields, and synthetic routes vary significantly:

Notable Trends:

Biological Activity

4-((5-Bromo-4-fluoro-2-methylphenyl)sulfonyl)morpholine is a sulfonamide compound characterized by its unique structural features, including a morpholine ring and a sulfonyl group attached to a bromo-fluoro-substituted aromatic ring. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of 4-((5-Bromo-4-fluoro-2-methylphenyl)sulfonyl)morpholine is . The presence of both bromine and fluorine atoms contributes to its unique reactivity and biological activity. The sulfonyl group is known for participating in various nucleophilic substitution reactions, which may enhance the compound's antimicrobial properties and selectivity against specific biological targets.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group forms strong interactions with amino acid residues in the active sites of enzymes, potentially leading to inhibition or modulation of their activity. The halogen substituents (bromine and fluorine) may enhance binding affinity through mechanisms like halogen bonding and hydrophobic interactions.

Table 1: Biological Activity of Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-(Bromophenylsulfonyl)morpholine | Contains bromine but lacks fluorine | Antimicrobial |

| 5-Fluoro-2-methylbenzenesulfonamide | Similar aromatic structure; different substituents | Antimicrobial |

| 3-(Trifluoromethyl)benzenesulfonamide | Fluorinated but lacks bromine | Potential anticancer activity |

The uniqueness of 4-((5-Bromo-4-fluoro-2-methylphenyl)sulfonyl)morpholine lies in the combination of bromine and fluorine substituents, which may enhance its biological activity compared to other similar compounds.

Case Studies and Research Findings

- Antiproliferative Activity : A study evaluating arylsulfonamide derivatives found that compounds with similar structural features exhibited significant antiproliferative activity against colon cancer cell lines. For instance, certain analogs displayed IC50 values below 5 nM against DLD-1 colon cancer cells, indicating high potency .

- Enzyme Inhibition : Research into the structure-activity relationship (SAR) of sulfonamide derivatives highlighted that electron-withdrawing groups significantly impact biological activity. Compounds with specific substitutions demonstrated strong inhibition against various enzymes, suggesting that 4-((5-Bromo-4-fluoro-2-methylphenyl)sulfonyl)morpholine could exhibit similar effects .

- Antimicrobial Properties : Given the historical effectiveness of sulfonamides against bacterial infections, it is hypothesized that this compound may possess antimicrobial properties as well. The presence of halogen atoms could further enhance its efficacy against certain pathogens.

Q & A

Q. What are the common synthetic routes for 4-((5-Bromo-4-fluoro-2-methylphenyl)sulfonyl)morpholine?

Methodological Answer: The compound can be synthesized via electrochemical sulfonylation using (hetero)aromatic substrates and morpholine derivatives under controlled potential. Key steps include:

- Reacting 5-bromo-4-fluoro-2-methylphenyl precursors with morpholine sulfonyl chloride in a polar aprotic solvent (e.g., DMF).

- Optimizing reaction time and temperature (typically 50–80°C) to avoid side reactions.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

Q. How is the structural confirmation of this compound achieved?

Methodological Answer: Structural elucidation requires a combination of:

Q. What solvents are suitable for solubility testing, and how is stability assessed?

Methodological Answer:

- Solubility : Test in polar aprotic solvents (DMSO, DMF) due to the sulfonyl group’s hydrophilicity. For aqueous solubility, consider potassium salt derivatives (e.g., logP ~2.5 for analogs) .

- Stability :

- Perform thermogravimetric analysis (TGA) to monitor decomposition temperatures (>180°C for similar sulfonamides).

- Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can electrochemical synthesis parameters be optimized for higher yields?

Methodological Answer:

- Use cyclic voltammetry to identify redox potentials for the sulfonylation step.

- Adjust electrolyte composition (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).

- Optimize pH (neutral to slightly basic) to stabilize intermediates. Reported yields for analogs reach 60–75% under these conditions .

Q. How do electron-withdrawing substituents (Br, F) influence sulfonamide reactivity?

Methodological Answer:

- Conduct DFT calculations to model electronic effects:

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Standardize assays using consistent cell lines (e.g., HEK293 or HeLa) and controls.

- Perform structure-activity relationship (SAR) studies to isolate the impact of the bromo-fluoro-methylphenyl moiety.

- Compare IC₅₀ values across studies, noting differences in assay conditions (e.g., pH, serum concentration) .

Q. What computational strategies predict binding modes with biological targets?

Methodological Answer:

- Use molecular docking (AutoDock Vina, Schrödinger) with X-ray crystallographic data from analogs (PDB IDs available for related sulfonamides).

- Validate docking poses with MD simulations (NAMD/GROMACS) to assess binding stability (RMSD <2.0 Å over 100 ns) .

Safety and Handling

Q. What are the best practices for safe handling and disposal?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.